An In-Depth Technical Guide to 2(S)-(2(R)-Hydroxypropyl)piperazine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2(S)-(2(R)-Hydroxypropyl)piperazine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have made it an indispensable building block in the design of novel therapeutics.[3][4] The introduction of stereocenters into the piperazine ring, creating chiral derivatives, adds a layer of complexity and specificity, allowing for fine-tuned interactions with biological targets. This guide focuses on a specific, yet potentially significant, chiral derivative: 2(S)-(2(R)-Hydroxypropyl)piperazine. While direct and extensive literature on this precise stereoisomer is limited, this document aims to provide a comprehensive technical overview by drawing upon established principles of piperazine chemistry, stereoselective synthesis, and the known properties of structurally related analogs.
Physicochemical Properties: A Predictive Analysis
Due to the absence of specific experimental data for 2(S)-(2(R)-Hydroxypropyl)piperazine in publicly available literature, we can infer its likely physicochemical properties based on the well-characterized parent piperazine molecule and related substituted derivatives.[5][6]
Core Structural Features and Predicted Characteristics
The structure of 2(S)-(2(R)-Hydroxypropyl)piperazine features a piperazine ring substituted at the 2-position with a (R)-hydroxypropyl group. The stereochemistry at both chiral centers (S at the piperazine ring and R at the hydroxypropyl side chain) is crucial for its three-dimensional conformation and subsequent biological interactions.
Table 1: Predicted Physicochemical Properties of 2(S)-(2(R)-Hydroxypropyl)piperazine
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₇H₁₆N₂O | Based on structural composition. |
| Molecular Weight | 144.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Many simple substituted piperazines exist in this state.[5] |
| Melting Point | Expected to be low. | The parent piperazine has a melting point of 109-112 °C, but the addition of a flexible, hydroxylated side chain may disrupt crystal packing, leading to a lower melting point. |
| Boiling Point | Predicted to be higher than piperazine (145-146 °C). | The presence of the hydroxypropyl group will increase the molecular weight and introduce hydrogen bonding capabilities, leading to a higher boiling point. |
| Solubility | Expected to be freely soluble in water and polar organic solvents. | The piperazine core is highly soluble in water, and the hydroxyl group on the side chain will further enhance aqueous solubility through hydrogen bonding.[5][6] |
| pKa Values | Two pKa values are expected, similar to piperazine (pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8). | The basicity of the two nitrogen atoms in the piperazine ring is a defining characteristic. The substituent at the 2-position may have a minor electronic effect on these values.[5] |
| LogP | Predicted to be low (hydrophilic). | The presence of two amine groups and a hydroxyl group will contribute to a low octanol-water partition coefficient. |
The Importance of Stereochemistry
The defined stereochemistry, (2S, 5R), dictates the spatial arrangement of the hydroxypropyl group relative to the piperazine ring. This fixed orientation is critical in drug-receptor interactions, as biological targets are often highly stereoselective. The specific arrangement of hydrogen bond donors (the two NH groups and the OH group) and the hydrophobic methyl group on the side chain creates a unique pharmacophore that will govern its biological activity.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure substituted piperazines is a significant area of research, with several established strategies.[7][8][9] The synthesis of 2(S)-(2(R)-Hydroxypropyl)piperazine would require a method that controls the stereochemistry at two adjacent chiral centers. A plausible and efficient approach involves starting from a chiral precursor, a strategy often referred to as a "chiral pool" synthesis.[10][11]
Proposed Retrosynthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be derived from a chiral amino acid, a common and readily available starting material for the synthesis of chiral heterocycles.
Caption: Proposed synthetic workflow for 2(S)-(2(R)-Hydroxypropyl)piperazine.
Analytical Characterization
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. The chemical shifts and coupling constants of the protons on the piperazine ring and the hydroxypropyl side chain would confirm the connectivity. 2D NMR techniques like COSY and HSQC would be used to assign all proton and carbon signals definitively. The diastereomeric purity could be assessed by chiral NMR spectroscopy or by derivatization with a chiral agent. [12][13][14]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments could provide further structural information. [15]* Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique would be employed to determine the enantiomeric and diastereomeric purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H and C-N bond vibrations, confirming the presence of the key functional groups.
Potential Pharmacological Properties and Biological Significance
While no specific pharmacological data for 2(S)-(2(R)-Hydroxypropyl)piperazine has been reported, the broader class of piperazine derivatives exhibits a wide spectrum of biological activities. [4][16]The presence of both a chiral piperazine core and a hydroxylated side chain suggests several potential areas of pharmacological relevance.
Central Nervous System (CNS) Activity
Many piperazine derivatives are known to interact with neurotransmitter receptors in the CNS. [17][18]The structural features of 2(S)-(2(R)-Hydroxypropyl)piperazine, particularly the basic nitrogen atoms, make it a candidate for interaction with receptors such as:
-
Serotonin (5-HT) Receptors: Various substituted piperazines are potent ligands for different 5-HT receptor subtypes, with applications as antidepressants and anxiolytios.
-
Dopamine (D₂) Receptors: Arylpiperazines are a well-known class of D₂ receptor antagonists used in the treatment of psychosis.
-
Opioid Receptors: Certain complex piperazine derivatives have shown potent agonist activity at both mu and delta opioid receptors, suggesting potential as novel analgesics. [19]
Caption: Potential CNS targets for 2(S)-(2(R)-Hydroxypropyl)piperazine.
Antimicrobial and Antiparasitic Activity
The piperazine ring is a key component of several antimicrobial and antiparasitic drugs. [1][20]The mechanism of action often involves interference with crucial biological pathways in the pathogen. The specific stereochemistry and the presence of a hydroxyl group in the target molecule could lead to novel interactions with microbial enzymes or receptors.
Enzyme Inhibition
The ability of the piperazine nitrogens to be protonated at physiological pH allows them to participate in electrostatic interactions within enzyme active sites. The hydroxyl group can act as a hydrogen bond donor or acceptor. This combination of features suggests that 2(S)-(2(R)-Hydroxypropyl)piperazine or its derivatives could be investigated as inhibitors for various enzyme classes, such as kinases, proteases, or acetylcholinesterases.
Future Directions and Applications
2(S)-(2(R)-Hydroxypropyl)piperazine represents a valuable, yet underexplored, chiral building block for drug discovery. Its synthesis, while requiring careful stereocontrol, is achievable through established synthetic methodologies.
Future research should focus on:
-
Definitive Synthesis and Characterization: The first crucial step is the unambiguous synthesis and full analytical characterization of this specific stereoisomer to establish its precise physicochemical properties.
-
Pharmacological Screening: A broad-based pharmacological screening against a panel of CNS receptors, microbial strains, and key enzymes would be invaluable in identifying its primary biological targets.
-
Analgesic Potential: Given that structurally related compounds exhibit potent analgesic properties, investigating its activity in pain models is a promising avenue. [19]* Library Synthesis: This molecule can serve as a versatile scaffold for the creation of a library of more complex derivatives by functionalizing the two nitrogen atoms, leading to the discovery of novel therapeutic agents. [21]
Conclusion
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